molecular formula C54H80N14O13 B605309 Alicdamotide CAS No. 1201327-17-4

Alicdamotide

カタログ番号 B605309
CAS番号: 1201327-17-4
分子量: 1133.31
InChIキー: KGYAGTYEGDKXGS-YIPZSENKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alicdamotide is a bioactive chemical.

科学的研究の応用

1. Potential in Cancer Treatment

Alisertib, a selective inhibitor of aurora kinase A, has shown promise in treating various types of advanced solid tumors, including breast cancer, small-cell lung cancer, non-small-cell lung cancer, head and neck squamous-cell carcinoma, and gastro-oesophageal adenocarcinoma. This was observed in a phase 2 study, where alisertib demonstrated a capacity to elicit partial responses in a subset of patients with these cancers, suggesting its potential as a therapeutic option in oncology (Melichar et al., 2015).

2. Insights into Aurora A Kinase Inhibition

Another study provides a comprehensive overview of alisertib's clinical development, linking its antitumor activity to the inhibition of Aurora A kinase. This research underlines the relevance of alisertib in treating various cancers like neuroblastoma, small cell lung cancer, and breast cancer, among others. It also sheds light on potential combinations of alisertib with other therapies for enhanced efficacy (Niu et al., 2015).

3. Pharmacokinetic and Pharmacodynamic Studies

Extensive studies on the pharmacokinetics and pharmacodynamics of alisertib have been conducted. A phase I study highlighted its safety, pharmacokinetic profile, and efficacy in patients with advanced solid tumors. This research also established the recommended phase II dose of alisertib, contributing to its clinical development and understanding of its interaction within the human body (Dees et al., 2012).

4. Metabolic Profiling in Cancer Patients

A metabolic profiling analysis of alisertib was conducted as part of a broader phase 1 study. This analysis helped in understanding the biotransformation pathways and metabolite profiles of alisertib in patients with advanced malignancies, providing crucial insights into the drug's metabolism and excretion, which is vital for its clinical use and risk management (Pusalkar et al., 2020).

特性

CAS番号

1201327-17-4

製品名

Alicdamotide

分子式

C54H80N14O13

分子量

1133.31

IUPAC名

(2S,5S,8S,11S,14S,17S,23S,26S)-5-((1H-imidazol-4-yl)methyl)-26-amino-2-benzyl-17-((S)-sec-butyl)-8-(2-carboxyethyl)-14-(3-guanidinopropyl)-23-(4-hydroxybenzyl)-11-isobutyl-27-methyl-4,7,10,13,16,19,22,25-octaoxo-3,6,9,12,15,18,21,24-octaazaoctacosanoic acid

InChI

InChI=1S/C54H80N14O13/c1-7-31(6)45(68-42(70)27-60-46(73)39(66-51(78)44(55)30(4)5)23-33-15-17-35(69)18-16-33)52(79)63-36(14-11-21-59-54(56)57)47(74)64-38(22-29(2)3)49(76)62-37(19-20-43(71)72)48(75)65-40(25-34-26-58-28-61-34)50(77)67-41(53(80)81)24-32-12-9-8-10-13-32/h8-10,12-13,15-18,26,28-31,36-41,44-45,69H,7,11,14,19-25,27,55H2,1-6H3,(H,58,61)(H,60,73)(H,62,76)(H,63,79)(H,64,74)(H,65,75)(H,66,78)(H,67,77)(H,68,70)(H,71,72)(H,80,81)(H4,56,57,59)/t31-,36-,37-,38-,39-,40-,41-,44-,45-/m0/s1

InChIキー

KGYAGTYEGDKXGS-YIPZSENKSA-N

SMILES

O=C(O)[C@H](CC1=CC=CC=C1)NC([C@H](CC2=CNC=N2)NC([C@H](CCC(O)=O)NC([C@H](CC(C)C)NC([C@H](CCCNC(N)=N)NC([C@H]([C@@H](C)CC)NC(CNC([C@H](CC3=CC=C(O)C=C3)NC([C@H](C(C)C)N)=O)=O)=O)=O)=O)=O)=O)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Alicdamotide;  Val-tyr-gly-ile-arg-leu-glu-his-phe; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。